1-({[(2R,4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione
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Overview
Description
2,5-DIOXO-1-PYRROLIDINYL (2R,4R)-3-ACETYL-2-(4-FLUOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLATE is a complex organic compound that features a thiazolane ring, a fluorophenyl group, and a pyrrolidinyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIOXO-1-PYRROLIDINYL (2R,4R)-3-ACETYL-2-(4-FLUOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLATE typically involves multi-step organic reactions. Common steps might include:
- Formation of the thiazolane ring through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Acetylation reactions to introduce the acetyl group.
- Formation of the pyrrolidinyl moiety through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolane ring or the acetyl group.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be investigated for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxo-1-pyrrolidinyl (2R,4R)-3-acetyl-2-phenyl-1,3-thiazolane-4-carboxylate
- 2,5-Dioxo-1-pyrrolidinyl (2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate
Uniqueness
The presence of the fluorophenyl group in 2,5-DIOXO-1-PYRROLIDINYL (2R,4R)-3-ACETYL-2-(4-FLUOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLATE might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C16H15FN2O5S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R,4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C16H15FN2O5S/c1-9(20)18-12(16(23)24-19-13(21)6-7-14(19)22)8-25-15(18)10-2-4-11(17)5-3-10/h2-5,12,15H,6-8H2,1H3/t12-,15+/m0/s1 |
InChI Key |
UTRMCHMDBLXLAY-SWLSCSKDSA-N |
Isomeric SMILES |
CC(=O)N1[C@@H](CS[C@@H]1C2=CC=C(C=C2)F)C(=O)ON3C(=O)CCC3=O |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=C(C=C2)F)C(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
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